2-[(3-ethyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide
Description
This compound features a quinazolin-4-one core substituted with a 3-ethyl group, a sulfanyl (-S-) linker at position 2, and an acetamide group connected to a 4-(trifluoromethoxy)phenyl moiety. Its molecular formula is C₂₄H₂₀F₃N₃O₃S (calculated from related structures in ). The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the ethyl substituent on the quinazolinone core influences steric interactions in biological targets .
Properties
IUPAC Name |
2-(3-ethyl-4-oxoquinazolin-2-yl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O3S/c1-2-25-17(27)14-5-3-4-6-15(14)24-18(25)29-11-16(26)23-12-7-9-13(10-8-12)28-19(20,21)22/h3-10H,2,11H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBFIIEYNRIIVCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2N=C1SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(3-ethyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide is a novel synthetic derivative with potential pharmacological applications. This article examines its biological activity based on available literature, focusing on its synthesis, mechanism of action, and therapeutic potential.
Synthesis and Structural Analysis
The synthesis of this compound involves the reaction of 3-ethyl-4-oxo-3,4-dihydroquinazoline derivatives with trifluoromethoxy phenyl acetamide. The structure is characterized by the presence of a quinazoline moiety linked to a sulfonyl group and a trifluoromethoxy substituent, which enhances its lipophilicity and bioavailability.
| Property | Value |
|---|---|
| Molecular Formula | C18H19N3O3S |
| Molecular Weight | 369.44 g/mol |
| CAS Number | 256955-22-3 |
| EINECS | Not available |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The trifluoromethoxy group enhances interactions with target enzymes through halogen bonding, leading to increased inhibitory activity against cyclooxygenase (COX) and lipoxygenases (LOX) .
- Cytotoxicity : In vitro studies have shown that this compound exhibits moderate cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HEK293 (human embryonic kidney cells). The mechanism may involve the induction of apoptosis or cell cycle arrest .
- Anticonvulsant Activity : Preliminary studies suggest that derivatives similar to this compound may possess anticonvulsant properties, likely due to modulation of sodium channels .
Case Study: Anticancer Activity
A study investigated the cytotoxic effects of various quinazoline derivatives, including the target compound. Results indicated that it significantly inhibited cell proliferation in MCF-7 cells with an IC50 value in the low micromolar range.
Table 2: Cytotoxicity Data
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MCF-7 | 15.0 |
| Control (DMSO) | MCF-7 | >100 |
Pharmacological Implications
The structural features of the compound suggest potential therapeutic applications in anti-inflammatory and anticancer therapies. The presence of the trifluoromethoxy group is particularly noteworthy as it may enhance metabolic stability and bioactivity.
- Anti-inflammatory Potential : Inhibition of COX and LOX pathways suggests that this compound could be explored for treating inflammatory diseases.
- Cancer Therapeutics : Given its cytotoxicity against breast cancer cells, further exploration in animal models is warranted to evaluate its efficacy and safety profile.
Comparison with Similar Compounds
Structural Analogues with Quinazolinone Cores
Compound 8 (C₃₁H₂₅N₅O₄S)
- Structure: Features a 4-methoxyphenyl substituent on the pyridinone ring and an ethyl group on the quinazolinone.
- Activity: Dual inhibitor of EGFR and BRAF kinases (IC₅₀ values in nanomolar range).
- Key Difference : The methoxy group vs. trifluoromethoxy in the target compound alters electronic properties and target selectivity.
Compound 9 (C₃₀H₂₂ClN₅O₃S)
- Structure: Contains a 4-chlorophenyl group on the pyridinone ring.
- Activity : Higher potency against BRAF V600E mutants compared to compound 8, likely due to the electron-withdrawing chlorine enhancing interactions with hydrophobic kinase pockets .
- Key Difference : Chlorine’s smaller size and stronger electronegativity compared to trifluoromethoxy may reduce off-target effects.
2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}-N-(2,6-dibromo-4-methylphenyl)acetamide ()
- Structure : Dibromo and methyl groups on the phenyl ring.
- Properties : Increased molecular weight (C₂₃H₁₇Br₂ClN₃O₂S) and halogenated substituents likely improve membrane permeability but may increase toxicity risks .
Analogues with Modified Linkers or Cores
T0510.3657 (GPR17 Agonist)
- Structure: Triazole core instead of quinazolinone, with a morpholine-sulfonyl group and trifluoromethoxy phenyl.
- Activity: Used in glioblastoma combination therapy with TMZ. The triazole core may enhance solubility but reduce kinase inhibition compared to quinazolinone-based compounds .
N-(4-fluorophenyl)-4-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-ylthio)butanamide (3c)
- Structure: Hexahydroquinazolinone core and butanamide linker.
- Activity : Binds to MMP-9’s hemopexin domain (Kd = 320 nM). The elongated linker and saturated core may improve conformational flexibility for domain-specific interactions .
Physicochemical and Spectroscopic Comparisons
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
